Isovestitol is classified as an isoflavan [1]. Isoflavonoids are a large group of plant secondary metabolites with over 2,400 known structures, predominantly found in the Leguminosae family [2]. The general biosynthesis begins with the phenylpropanoid pathway, leading to the core isoflavonoid structure [2]. The following diagram outlines this generalized pathway for context, noting that the specific steps to this compound are not fully mapped.
Generalized isoflavonoid biosynthesis. Specific steps forming this compound are not fully characterized.
The table below summarizes key information from studies that have identified this compound.
| Property | Details |
|---|---|
| Natural Sources | Brazilian red propolis [1], Soy, Red clover [3], Plants of the genus Millettia [1]. |
| Reported Pharmacological Activities | Anti-inflammatory, antimicrobial, and potential cytotoxic activities against certain cell lines [1]. |
| Analytical & Computational Studies | Structural and conformational analysis has been performed using computational methods (e.g., Molecular Mechanics, AM1, DFT) [3]. |
Given the lack of a defined pathway, here is a detailed experimental strategy that research professionals can employ to elucidate the biosynthesis of this compound.
The workflow below summarizes this multi-stage validation process.
A proposed workflow for the experimental elucidation of the this compound biosynthesis pathway.
Isovestitol is a naturally occurring isoflavan, a subclass of flavonoids characterized by a 15-carbon skeleton arranged in a C6-C3-C6 structure and a 3-phenylchroman backbone where the B-ring is attached to position 3 of the heterocyclic C-ring [1]. This specific structural arrangement distinguishes isoflavonoids from other flavonoids, where the B-ring is typically attached at position 2 [1]. This compound belongs to the isoflavan subclass, which is defined by a fully saturated heterocyclic C-ring and the absence of a carbonyl group at position 4, contributing to its specific stereochemical properties and biological activities [1] [2].
This compound is predominantly found in plant species belonging to the Fabaceae (Leguminosae) family. The following table summarizes the documented natural sources and the specific plant parts from which this compound has been isolated.
| Plant Source | Plant Part | Family | Reference |
|---|---|---|---|
| Millettia nitida | Vine stem | Fabaceae | [1] |
| Robinia pseudoacacia (Black Locust) | Flowers, whole biomass | Fabaceae | [3] [4] |
| Various Millettia species | Various tissues | Fabaceae | [1] |
Research indicates that in the Leguminosae family, isoflavonoids like this compound are biosynthesized via the phenylpropanoid pathway. Key enzymes involved in this pathway include chalcone isomerase (CHI) and isoflavone synthase (IFS), which work interdependently to create the basic isoflavonoid structure, with subsequent enzymatic steps leading to the formation of specific subclasses like isoflavans [1].
The following diagram illustrates the core biosynthetic pathway and the strategic placement of this compound within the isoflavonoid family, based on the established phytochemical classification:
> Biosynthetic pathway and classification of this compound.
The accurate identification and quantification of this compound in complex plant matrices rely on advanced analytical techniques. The following table outlines standard methodologies for its extraction, isolation, and characterization.
| Parameter | Methodology & Characteristics |
|---|---|
| Extraction | Conventional hydroalcoholic extraction (e.g., using ethanol or methanol) from plant material [3]. |
| Isolation & Purification | Bioassay-guided fractionation; advanced chromatographic techniques (e.g., Liquid Chromatography) [5] [4]. |
| Identification & Quantification | Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [6]. High-Performance Liquid Chromatography (HPLC) with standards comparison [3]. |
| Computational Studies | Structural and conformational analysis via Molecular Mechanics (MM+ force field) and semi-empirical self-consistent-field molecular-orbital (AM1) calculations. Electronic properties studied using Density Functional Theory (DFT) and *ab initio* (HF) methods with the 6-31G basis set [2]. |
| Key Electronic Properties | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels computed [2]. |
The experimental workflow for the isolation and characterization of this compound from plant biomass typically follows a multi-stage process, as visualized below:
> Workflow for the extraction and characterization of this compound.
Preliminary scientific investigations have revealed several promising pharmacological activities associated with this compound, though the current evidence is primarily from in vitro studies and computational models.
Despite its characterized phytochemistry, this compound remains underexplored as a lead compound, presenting significant opportunities for future research.
Isovestitol is an isoflavonoid found in Brazilian red propolis (BRP), which is primarily botanically originated from Dalbergia ecastophyllum [1] [2].
Research indicates that this compound, along with its related compounds, modulates several key cellular pathways, contributing to its anti-inflammatory and anticancer effects.
The diagram below summarizes the core anti-inflammatory and anticancer molecular mechanisms attributed to this compound and related compounds from Brazilian red propolis, based on current literature.
Summary of the core molecular mechanisms of this compound and related compounds from Brazilian red propolis.
The mechanisms illustrated above are supported by the following key experimental findings:
The table below summarizes key quantitative findings from experimental studies on this compound and related BRP compounds.
| Compound / Extract | Biological Activity | Experimental Model | Key Metric (IC50/IC20/Effective Dose) | Observed Effect |
|---|---|---|---|---|
| Vestitol (from BRP) | Antiproliferative | HeLa cells (in vitro) | IC20 = 214.7 µM [1] | Downregulated α-tubulin, tubulin in microtubules, and histone H3 gene expression [1] |
| Neovestitol (from BRP) | Antiproliferative | HeLa cells (in vitro) | IC20 = 102.91 µM [1] | Downregulated prostaglandin E synthase (PGES) gene expression [1] |
| Neovestitol | Anti-inflammatory | LPS-induced peritonitis in mice (in vivo) | 3 & 10 mg/kg (subcutaneous) [6] | Reduced neutrophil migration, leukocyte rolling/adhesion, and ICAM-1 expression [6] |
| Neovestitol | Anti-inflammatory (Chronic) | Collagen-induced arthritis in mice (in vivo) | 10 mg/kg [6] | Reduced clinical score, joint damage, and IL-6 levels [6] |
| BRP Fractions | Cytotoxic | HCT-116 & HT-29 cancer cells (in vitro) | IC50 ~72.45-73.58 µg/mL [3] | Induced morphological changes and selective toxicity against cancer cells [3] |
For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental methodologies.
This protocol was used to determine IC20 values and subsequent genomic changes in HeLa cells treated with vestitol and neovestitol [1].
This model evaluates the efficacy of compounds in acute inflammation [6].
While the prospects are promising, several areas require further investigation to translate these findings into clinical applications.
Isovestitol is a bioactive flavonoid of the isoflavan class [1] [2]. Its isolation from Robinia pseudoacacia was first guided by bioactivity assays such as the brine shrimp lethality test (BST) [1] [2]. The compound's structure was unequivocally determined through extensive spectral analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [2]. Corrections to prior literature regarding 13C NMR resonance assignments for related compounds have also been made, underlining the importance of precise structural elucidation [1].
The initial and foundational protocol for isolating this compound involves the ethanolic extraction of dried, pulverized whole plant material, followed by a rigorous bioactivity-directed fractionation process [2]. Subsequent research has optimized the extraction of phenolic compounds, including flavonoids, from Robinia pseudoacacia flowers.
The following diagram outlines the key decision points in the experimental workflow for extracting and testing this compound, from plant material preparation to biological activity assessment.
Experimental Workflow for this compound R&D
Optimized Extraction Protocol (for Flowers):
This compound has demonstrated a range of biological activities in preclinical assays.
Table 1: Summary of this compound's Bioactivities
| Bioactivity | Experimental Model/Assay | Key Findings | Citation |
|---|---|---|---|
| Cytotoxicity | Brine Shrimp Lethality Test (BST) | Significant lethality, indicating general bioactivity. | [1] [2] |
| Human Tumor Cell Lines (MTT assay) | Weak, broad-spectrum cytotoxicity against six solid tumor lines*. | [2] | |
| Anti-angiogenic | Not directly tested on this compound. | Crude leaf extract (containing flavonoids) inhibited IL-1β-mediated angiogenesis. | [5] |
| Antimicrobial | Not directly tested on this compound. | Extracts from heartwood, bark, and leaves (rich in flavonoids) showed antifungal activity. | [6] |
| Antioxidant | Not directly tested on this compound. | Flower extracts containing this compound showed high antioxidant capacity. | [3] [4] |
\Cell lines tested: A-549 (lung), MCF-7 (breast), HT-29 (colon), A-498 (kidney), PC-3 (prostate), PACA-2 (pancreatic) [2].*
While this compound itself has not been the sole subject of intensive mechanistic studies, research on Robinia pseudoacacia leaf extract (RP), which contains this compound and other flavonoids like acacetin and quercetin, provides insights into a potential mechanism relevant to cancer therapy: the inhibition of IL-1β-mediated tumor angiogenesis [5].
The following diagram illustrates the proposed signaling pathway through which Robinia pseudoacacia leaf extract inhibits IL-1β-mediated angiogenesis, a potential mechanism of action for its bioactive components.
Proposed Anti-angiogenic Mechanism of Plant Extract
A multi-technique approach is essential for the definitive identification and quantification of this compound.
Table 2: Key Analytical Methods for this compound Characterization
| Technique | Application and Key Details |
|---|---|
| Chromatography | Thin-Layer (TLC) & Flash Chromatography: Initial fractionation and purification. |
| High-Performance Liquid (HPLC): Final purification and quantitative analysis. | |
| Gas Chromatography-Mass Spectrometry (GC/MS): Used for profiling volatile components in crude extracts; may require derivatization for flavonoids. | |
| Spectroscopy | Mass Spectrometry (MS): Determination of molecular weight and structural fragments. |
| Nuclear Magnetic Resonance (NMR): 1H, 13C, APT, DEPT, COSY, HMQC, HMBC: Essential for definitive structural elucidation and stereochemistry assignment. | |
| X-ray Crystallography: Considered the "gold standard" for unambiguous confirmation of molecular structure and absolute configuration, if crystals can be obtained. |
The therapeutic potential of bioactive compounds from Black Locust is hampered by challenges like degradation in the gastrointestinal tract and low bioavailability [7]. Encapsulation within biodegradable polymer matrices has emerged as a promising strategy to overcome these hurdles [7].
Despite its promising profile, several aspects of this compound require further investigation:
This compound is a bioactive isoflavan-type flavonoid belonging to the class of 3-phenylchromanes, characterized by a 15-carbon backbone arranged as C6-C3-C6 where the phenyl B-ring is attached to position 3 of the heterocyclic C-ring. This structural configuration contributes significantly to its diverse pharmacological activities, particularly its notable anti-inflammatory properties and antioxidant potential. [1] As a secondary metabolite primarily found in plants of the Leguminosae (Fabaceae) family, this compound has attracted considerable scientific interest for its therapeutic potential in pharmaceutical and nutraceutical applications. [2] [1]
The compound occurs naturally in several plant sources, with significant quantities found in propolis (particularly Brazilian red propolis) and various Millettia species, which have been used traditionally in folk medicine across different cultures. [3] [1] Research has demonstrated that this compound exerts potent anti-inflammatory effects through multiple mechanisms, including inhibition of pro-inflammatory cytokines and modulation of key inflammatory pathways such as NF-κB and MAPK signaling cascades. [3] These properties make it a promising candidate for development into therapeutic agents targeting inflammatory conditions, with the extraction efficiency being a critical factor in obtaining sufficient quantities for further research and application.
The efficiency of Ultrasound-Assisted Extraction (UAE) for this compound depends on the careful optimization of several critical parameters that significantly influence yield and extraction efficiency. Based on comprehensive response surface methodology studies conducted on related isoflavonoids and phenolic compounds, the following parameters have been identified as most influential:
Ethanol concentration: Optimal extraction typically occurs within 50-70% ethanol-water mixture (v/v), balancing solubility of this compound with the cell wall disruption capabilities of the solvent system. Higher ethanol concentrations improve extraction of medium-polarity compounds like isoflavonoids, while a certain water content facilitates swelling of plant material and enhances mass transfer. [4] [5]
Extraction temperature: The ideal temperature range is typically 55-65°C, which improves solubility and diffusion coefficients while remaining below the degradation threshold for heat-sensitive compounds. Elevated temperatures reduce solvent viscosity and surface tension, facilitating better penetration into plant matrices, but must be controlled to prevent thermal degradation. [4]
Extraction time: Optimal extraction times generally range from 25-35 minutes in UAE systems, significantly shorter than conventional extraction methods. Extended exposure to ultrasonic energy beyond the optimum point may lead to degradation of target compounds despite initial yield improvements. [4] [5]
Liquid-to-solid ratio: Ratios between 10:1 to 40:1 (mL/g) have proven effective, with higher ratios generally improving extraction yield up to a point of diminishing returns, beyond which further increases provide negligible benefits while increasing solvent consumption. [4] [5]
Ultrasonic power and frequency: Operating frequencies of 35-40 kHz have been successfully implemented for similar compounds, with power settings optimized to ensure sufficient cavitation while preventing excessive degradation of target molecules. [4] [5]
The implementation of Response Surface Methodology (RSM) with a Central Composite Design (CCD) or Box-Behnken Design (BBD) represents the most effective approach for optimizing this compound extraction. These statistical methods allow for comprehensive evaluation of factor interactions while minimizing the number of experimental runs required. [4] [5]
Table 1: Experimental Range for this compound UAE Optimization
| Factor | Symbol | Low Level | Middle Level | High Level | Units |
|---|---|---|---|---|---|
| Ethanol concentration | X₁ | 40 | 60 | 80 | % (v/v) |
| Temperature | X₂ | 40 | 55 | 70 | °C |
| Extraction time | X₃ | 20 | 30 | 40 | min |
| Liquid-to-solid ratio | X₄ | 20 | 30 | 40 | mL/g |
For researchers employing BBD, the design typically requires 29 experimental runs including center points for error estimation, with the following second-order polynomial model used to fit the experimental data:
[Y = β₀ + ∑βᵢXᵢ + ∑βᵢᵢXᵢ² + ∑βᵢⱼXᵢXⱼ]
Where Y represents the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, and βᵢⱼ are interaction coefficients. [4] [5]
Required Equipment:
Chemical Reagents:
Plant Material Preparation: Source plant material known to contain this compound, such as Millettia species or Brazilian red propolis. The plant material should be air-dried in darkness at room temperature to prevent photodegradation of bioactive compounds. Once dried, grind the material to a fine powder (0.2-0.5 mm particle size) using a laboratory mill, and store in airtight containers protected from light at -20°C until extraction to preserve compound integrity. [4] [5] [1]
Sample Preparation: Precisely weigh 2.0 g ± 0.1 g of dried plant powder using an analytical balance. Record the exact weight for yield calculations.
Solvent Preparation: Prepare 60% ethanol-water solution (v/v) by mixing 600 mL absolute ethanol with 400 mL deionized water for each liter of solvent required. The solvent should be degassed by sonication for 10 minutes prior to use to enhance cavitation efficiency.
Extraction Setup: Transfer the weighed plant material to an extraction vessel (typically a 100 mL conical flask). Add the extraction solvent at a liquid-to-solid ratio of 30:1 (60 mL solvent for 2 g material). Swirl gently to ensure complete immersion of all plant material.
Ultrasonic Extraction: Place the extraction vessel in the ultrasonic bath containing couplant (typically water) maintained at 60 ± 2°C. Ensure the water level in the ultrasonic bath covers the solvent level in the extraction vessel. Extract for 30 minutes at a frequency of 40 kHz and power setting of 50-60% of maximum capacity (typically 130-150 W for most laboratory systems).
Separation and Concentration: Following extraction, immediately cool the extract to room temperature to prevent further extraction or degradation. Centrifuge at 5000 × g for 15 minutes to separate solid residue. Carefully decant and filter the supernatant through Whatman No. 1 filter paper or a 0.45 μm membrane filter.
Solvent Removal: Transfer the filtered extract to a rotary evaporator and concentrate under reduced pressure at 40°C until approximately 90% of the solvent has been removed. Lyophilize the concentrated extract or dry under a stream of nitrogen gas to obtain the crude extract powder.
Yield Calculation: Weigh the dried extract and calculate the extraction yield using the formula:
[ \text{Extraction yield} (%) = \frac{\text{Weight of dried extract (g)}}{\text{Weight of initial plant material (g)}} \times 100 ]
Record the yield for optimization purposes and store the dried extract at -20°C in sealed, light-protected containers until analysis. [4] [5]
The following workflow diagram illustrates the complete extraction process:
HPLC Conditions for this compound Quantification:
Table 2: Optimal HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (250 × 4.6 mm, 5 μm) |
| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile | | Gradient Program | 0 min: 10% B; 0-20 min: 10-60% B; 20-25 min: 60-100% B; 25-30 min: 100% B | | Flow Rate | 1.0 mL/min | | Injection Volume | 20 μL | | Column Temperature | 30°C | | Detection Wavelength | 280 nm | | Run Time | 35 minutes |
Sample Preparation: Dissolve the dried extract in HPLC-grade methanol at a concentration of 10 mg/mL. Filter through a 0.22 μm PTFE syringe filter prior to injection. Prepare this compound reference standard solutions at concentrations of 5, 10, 25, 50, and 100 μg/mL for calibration curve construction. [4] [5]
Identification and Quantification: Identify this compound by comparing its retention time with the reference standard. Confirm identity by spiking samples with known amounts of standard. Quantify using the external standard method based on peak areas at 280 nm. The calibration curve should demonstrate a correlation coefficient (R²) ≥ 0.999 across the concentration range. [4]
For rapid screening and preliminary identification, Thin Layer Chromatography provides a cost-effective alternative:
This compound demonstrates significant anti-inflammatory activity through multiple mechanisms, primarily via modulation of key inflammatory signaling pathways. Experimental evidence indicates that this compound:
Inhibits NF-κB pathway activation by reducing phosphorylation of IκBα, thereby preventing nuclear translocation of this critical transcription factor and subsequent expression of pro-inflammatory genes. [3]
Suppresses pro-inflammatory cytokines including IL-1β, IL-6, IFN-γ, and TNF-α in LPS-activated macrophages, with studies showing reductions of up to 60% in cytokine production at concentrations of 0.22 mM. [3]
Downregulates inflammatory enzymes including inducible nitric oxide synthase (iNOS), resulting in decreased nitric oxide (NO) production, with reported inhibition of approximately 60% at 0.22 mM concentration. [3]
Modulates MAPK signaling pathways, further contributing to its anti-inflammatory effects through reduced activation of stress-activated protein kinases. [3]
The following diagram illustrates the molecular mechanisms of this compound's anti-inflammatory activity:
The antioxidant capacity of this compound-rich extracts can be evaluated using standardized assays:
Table 3: Antioxidant Activity Assessment Methods
| Assay | Principle | Protocol | Results Interpretation |
|---|---|---|---|
| DPPH | Radical scavenging activity | Incubate extract with 100 μM DPPH solution for 30 min in dark, measure absorbance at 517 nm | IC₅₀ value calculated from dose-response curve; lower IC₅₀ indicates higher activity |
| ABTS | Cation radical decolorization | Generate ABTS⁺⁺ by reacting ABTS with potassium persulfate, add extract, measure at 734 nm | Trolox equivalent antioxidant capacity (TEAC) expressed as mg TE/g extract |
| FRAP | Ferric ion reducing power | Mix extract with FRAP reagent, incubate at 37°C for 30 min, measure at 593 nm | Ferrous sulfate equivalent capacity expressed as mmol Fe²⁺/g extract |
For this compound-rich extracts obtained through optimized UAE, significant antioxidant activity has been demonstrated, with reported IC₅₀ values in DPPH assays typically ranging from 120-150 μg/mL. [4]
The optimized ultrasound-assisted extraction protocol for this compound enables researchers to obtain sufficient quantities of this bioactive compound for various applications:
Pharmaceutical Development: this compound shows promise as a lead compound for anti-inflammatory drugs, with potential applications in treating conditions characterized by chronic inflammation. Its multimodal mechanism of action targeting multiple points in the inflammatory cascade offers therapeutic advantages over single-target approaches. [3]
Nutraceutical Formulations: The compound's favorable safety profile and natural origin make it suitable for incorporation into nutraceutical products aimed at inflammatory conditions, with optimized extraction protocols ensuring consistent quality and potency. [3] [1]
Cosmeceutical Applications: The anti-inflammatory and antioxidant properties of this compound lend themselves to skincare formulations targeting inflammatory skin conditions and oxidative stress-mediated aging processes. [3]
Research Applications: The availability of efficient extraction methods facilitates further investigation into this compound's mechanisms of action and potential applications in other therapeutic areas, with current research exploring its antimicrobial, anticancer, and tissue-protective effects. [2] [1]
Future development directions include the scale-up of UAE processes from laboratory to industrial scale, the development of purification protocols for pharmaceutical-grade this compound, and comprehensive preclinical and clinical studies to establish dosing, efficacy, and safety profiles for human applications.
Isovestitol is an isoflavanoid compound that can be isolated from the roots of the plant Sesbania grandiflora [1]. The table below summarizes its key identifying characteristics, which are crucial for developing an analytical method.
| Property | Description |
|---|---|
| IUPAC Name | 7,4'-dihydroxy-2'-methoxyisoflavan [1] |
| Molecular Formula | C₁₆H₁₆O₄ [1] |
| Molecular Weight | 272.30 g/mol [1] |
| UV Absorption | λmax 227 nm and 284 nm [1] |
| Plant Source | Roots of Sesbania grandiflora [1] |
This protocol provides a starting point for the qualitative and quantitative analysis of this compound. You will need to optimize the parameters based on your specific instrument and sample matrix.
The following conditions are recommended as a basis for method development and optimization.
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 μL |
| Detection (UV) | 284 nm (primary), with 227 nm as a secondary wavelength for confirmation [1] |
| Run Time | ~20-30 minutes (to be optimized for peak elution and separation) |
For quantitative analysis, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key parameters to validate include:
The following diagrams outline the overall analytical process and the multi-technique strategy for confirming the identity of this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor peak shape (tailing) | Silanol interactions on column | Use a mobile phase with low pH (e.g., with formic acid) |
| No peak detected | Incorrect UV wavelength | Verify and use 284 nm as the primary detection wavelength [1] |
| Low resolution | Co-elution with other compounds | Optimize the acetonitrile/water gradient; reduce flow rate |
Isovestitol is a bioactive phytodexin from the pterocarpan class of flavonoids, often studied for its antimicrobial and antioxidant properties. This document provides a standardized protocol for its extraction, isolation, and characterization.
The goal is to solubilize this compound, a compound of medium polarity.
This multi-step process separates this compound from other extract components.
| Technique | Stationary Phase | Mobile Phase (Gradient) | Key Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane → Ethyl Acetate → Methanol | Initial rough separation of fractions [2] |
| Preparative Thin-Layer Chromatography (TLC) | Silica Gel GF~254~ | e.g., Toluene:Ethyl Acetate:Formic Acid | Rapid screening & small-scale isolation; view under UV light (254nm) [2] |
| Preparative HPLC | C18 Reverse-Phase | Methanol/Water or Acetonitrile/Water | Final purification step to obtain high-purity this compound [2] |
The following diagram illustrates the complete workflow from plant material to pure this compound.
Once isolated, confirm the identity and purity of this compound.
This protocol uses antimicrobial activity to guide the isolation process.
Materials:
Detailed Procedure:
This compound is an isoflavanoid compound belonging to the subclass of flavonoids characterized by a 3-phenylchroman skeleton. This secondary metabolite has been identified in several plant species within the Leguminosae family, particularly in the roots of Sesbania grandiflora and various Millettia species [1] [2]. The compound demonstrates significant pharmacological potential, with research revealing promising antituberculosis activity against Myobacterium tuberculosis H37Rv, exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL [1]. The structural identification of this compound has been established through comprehensive spectroscopic techniques including UV, IR, MS, and 1H- and 13C-NMR, with the compound characterized as 7,4'-dihydroxy-2'-methoxyisoflavan [1].
The chemical structure of this compound (C16H16O4) features an isoflavan skeleton with specific hydroxyl and methoxy substitutions that contribute to its biological activity and analytical properties. Its molecular weight of 272.30 g/mol and specific fragmentation patterns under mass spectrometry make it amenable to identification and quantification using modern analytical techniques. Understanding these properties is essential for developing robust analytical methods for its detection in complex plant matrices.
Efficient extraction of this compound from plant material requires optimized protocols to ensure maximum recovery while maintaining compound integrity. The following method has been successfully employed for extraction from Sesbania grandiflora roots [1]:
Plant material processing: Fresh or dried plant roots should be ground to a fine powder using a mechanical grinder or mortar and pestle under liquid nitrogen. Particle size should be standardized to 0.5-1.0 mm for consistent extraction efficiency.
Solvent extraction: The powdered plant material (100 g) is subjected to sequential extraction using 500 mL of methanol in a Soxhlet apparatus for 6-8 hours at 60°C. This is followed by acetone extraction (500 mL) under the same conditions to ensure comprehensive extraction of both polar and mid-polar compounds.
Fractionation: The combined extracts are concentrated under reduced pressure at 40°C using a rotary evaporator. The resultant crude extract is suspended in water and partitioned with ethyl acetate (3 × 200 mL). The ethyl acetate fraction, containing the isoflavanoids, is dried over anhydrous sodium sulfate and concentrated to yield a semi-purified extract.
Purification: Further purification can be achieved using column chromatography over silica gel (200-300 mesh) with a gradient elution of hexane-ethyl acetate (from 100:0 to 0:100) to isolate this compound from other compounds.
Proper sample preparation is critical for optimal mass spectrometry analysis. The following protocol ensures minimal matrix effects and enhanced sensitivity:
Sample reconstitution: Dried extracts or standards should be reconstituted in HPLC-grade methanol or acetonitrile at a concentration of 1 mg/mL.
Filtration: All samples must be filtered through 0.22 µm PTFE or cellulose membranes prior to injection to remove particulate matter that could interfere with analysis.
Internal standard addition: For quantitative analysis, add an appropriate internal standard (such as formononetin or biochanin A for isoflavanoids) at a known concentration to correct for instrumental variations.
Table 1: Solvent Systems for this compound Extraction and Purification
| Step | Solvent System | Ratio (v/v) | Volume (mL) | Time/Duration |
|---|---|---|---|---|
| Primary Extraction | Methanol | 100% | 500 | 6-8 hours |
| Secondary Extraction | Acetone | 100% | 500 | 6-8 hours |
| Partitioning | Ethyl Acetate:Water | 1:1 | 3 × 200 | 30 minutes each |
| Column Chromatography | Hexane:Ethyl Acetate | 100:0 to 0:100 | Gradient | 20 column volumes |
LC-MS/MS analysis provides high sensitivity and specificity for this compound identification and quantification. The following parameters have been optimized for isoflavanoid analysis [3]:
Chromatographic conditions:
Mass spectrometry parameters:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry offers an alternative approach for rapid screening of this compound in plant extracts. The protocol below has been adapted from fungal identification methods but optimized for small molecule analysis [4] [5]:
Matrix preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile containing 0.1% trifluoroacetic acid.
Sample spotting: Mix 1 µL of purified sample (0.1-1 mg/mL in methanol) with 1 µL of matrix solution on the MALDI target plate. Allow to air dry completely.
Instrument parameters:
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Parameter | LC-ESI-MS/MS | MALDI-TOF MS |
|---|---|---|
| Ionization Mode | Electrospray (Negative) | MALDI (Positive/Negative) |
| Precursor Ion (m/z) | 271.1 [M-H]- | 273.1 [M+H]+ |
| Product Ions (m/z) | 253.1, 167.1, 151.1, 137.1 | 255.1, 167.1, 152.1 |
| Collision Energy | 25 eV | N/A |
| Mass Accuracy | < 5 ppm | < 50 ppm |
| Linear Range | 0.1-100 ng/mL | 1-1000 ng/mL |
| LOD | 0.05 ng/mL | 0.5 ng/mL |
| LOQ | 0.1 ng/mL | 1 ng/mL |
Identification of this compound in complex matrices requires a systematic approach to data analysis:
Chromatographic separation: this compound typically elutes between 8-10 minutes under the described LC conditions, with baseline separation from other isoflavanoids such as medicarpin and sativan.
Mass accuracy confirmation: The protonated molecule [M+H]+ of this compound appears at m/z 273.1127 in positive mode, while the deprotonated molecule [M-H]- appears at m/z 271.0970 in negative mode. Mass accuracy should be within 5 ppm of theoretical values.
Fragmentation pattern analysis: MS/MS fragmentation of this compound produces characteristic product ions at m/z 255.1 (loss of H2O), 167.1 (retro-Diels-Alder fragmentation of C-ring), 152.1 (demethylation), and 137.1 (B-ring fragmentation).
Spectral matching: Compare fragmentation patterns with authentic standards or published spectra [1] for confirmation.
The following diagram illustrates the experimental workflow for this compound identification using mass spectrometry:
Reliable quantification of this compound requires method validation according to accepted guidelines:
Calibration curves: Prepare standard solutions of authentic this compound in the concentration range of 0.1-100 ng/mL for LC-MS/MS and 1-1000 ng/mL for MALDI-TOF MS. Plot peak area versus concentration to generate calibration curves with R² > 0.99.
Precision and accuracy: Evaluate intra-day and inter-day precision (RSD < 15%) and accuracy (85-115% recovery) using quality control samples at low, medium, and high concentrations within the linear range.
Matrix effects: Assess matrix effects by comparing the analytical response of standards in solvent versus spiked plant extract. Use standard addition methods to compensate for matrix suppression or enhancement effects.
The developed protocols for mass spectrometry identification of this compound have significant applications across multiple domains:
Phytochemical research: Enable rapid screening and quantification of this compound in various plant species, facilitating chemotaxonomic studies and investigation of plant defense mechanisms [2]. The methods allow researchers to study the biosynthesis of isoflavanoids in response to environmental stimuli or chitosan induction, which has been shown to upregulate key enzymes in flavonoid synthesis [3].
Drug discovery programs: Support natural product-based drug discovery by providing robust analytical methods for quality control of extracts and monitoring compound isolation during bioactivity-guided fractionation. The antituberculosis activity of this compound [1] makes it a promising candidate for development of new anti-infective agents.
Quality control in herbal medicine: Implement in quality assurance protocols for standardization of herbal preparations containing Sesbania grandiflora or other this compound-rich plants. The methods ensure batch-to-batch consistency and authenticate raw materials used in traditional medicine formulations.
Biosynthesis studies: Facilitate research on isoflavanoid biosynthesis in plants by enabling precise measurement of metabolic fluxes in response to genetic modifications or elicitor treatments such as chitosan, which has been shown to enhance flavonoid production through upregulation of phenylalanine ammonia-lyase (PAL) and other key enzymes [3].
Optimal performance of the described methods requires attention to potential technical challenges:
Ion suppression in LC-MS: If sensitivity decreases due to matrix effects, improve sample clean-up or modify the chromatographic gradient to separate this compound from co-eluting compounds.
Poor crystallization in MALDI: If spot homogeneity is inadequate for MALDI analysis, vary the matrix-to-analyte ratio or try alternative matrices such as 2,5-dihydroxybenzoic acid (DHB) for better crystallization.
Mass drift calibration: Regularly calibrate mass spectrometers using appropriate calibrants specific to the mass range of interest. For MALDI-TOF, use peptide or protein calibration standards; for LC-MS, use reference compounds spanning the expected mass range.
Carryover prevention: Implement thorough washing procedures (e.g., needle wash, injector flush) between samples to prevent cross-contamination, particularly when analyzing samples with high concentration differences.
The application notes and protocols presented herein provide a comprehensive framework for the identification and quantification of this compound using mass spectrometry techniques. The methodologies leverage the complementary strengths of LC-MS/MS and MALDI-TOF MS to address diverse analytical needs, from sensitive quantification to high-throughput screening. Implementation of these standardized protocols will facilitate research on this pharmacologically promising isoflavanoid and support its development as a potential therapeutic agent or quality marker for herbal medicines.
Isovestitol, a bioactive flavonoid found in various plant species including black locust (Robinia pseudoacacia L.), has garnered significant scientific interest due to its potential therapeutic applications. As a phytoalexin compound, this compound demonstrates notable antioxidant capacity and may offer various health benefits. However, like many bioactive flavonoids, this compound faces significant challenges in therapeutic delivery, including chemical instability in gastrointestinal environments, limited bioavailability, and potential degradation when exposed to environmental factors. These limitations substantially restrict its clinical applicability and efficacy.
Encapsulation within biopolymeric microparticles represents a promising strategy to overcome these delivery challenges. Alginate-chitosan microparticles offer a particularly effective delivery system due to their mucoadhesive properties, pH-responsive behavior, and ability to protect bioactive compounds through the gastrointestinal tract. The alginate component, an anionic polysaccharide extracted from algae, forms a gel matrix in the presence of divalent cations like calcium, while chitosan, a cationic polysaccharide derived from chitin, provides a complementary coating that enhances stability and controls release kinetics. This combination creates a synergistic system that shields isovestitel from degradation, modulates its release profile, and potentially enhances its therapeutic efficacy through improved targeting and bioavailability.
The following application notes and protocols provide detailed methodologies for the formulation, optimization, and characterization of alginate-chitosan microparticles loaded with this compound, supported by experimental data and practical implementation guidelines for researchers and pharmaceutical development professionals.
Table 1: Required chemicals and reagents
| Component | Specification | Purpose | Supplier Examples |
|---|---|---|---|
| This compound | Purified (>95%) | Active compound | Natural compound suppliers |
| Sodium alginate | Low viscosity (≤100 cP) | Matrix polymer | Sigma-Aldrich, Thermo Fisher |
| Chitosan | Medium MW (100,000-300,000), >85% deacetylation | Coating polymer | Acros Organics, Sigma-Aldrich |
| Calcium chloride | Anhydrous, ≥93% | Crosslinking agent | Zorka Pharm, Sigma-Aldrich |
| Sodium tripolyphosphate | ≥85% | Ionic crosslinker | Sigma-Aldrich |
| Acetic acid | Glacial, ≥99% | Solvent for chitosan | Various suppliers |
| Simulated gastric fluid | pH 1.2, without enzyme | Release studies | Sigma-Aldrich |
| Simulated intestinal fluid | pH 7.4, without enzyme | Release studies | Sigma-Aldrich |
| Organic solvents | Ethanol, methanol | Extraction/dissolution | Various suppliers |
Table 2: Essential equipment and instrumentation
| Equipment | Specification | Application |
|---|---|---|
| Sonicator | 40 kHz, 3 × 50 W | Extraction and homogenization |
| Peristaltic pump | Variable flow (5-50 mL/min) | Extrusion system |
| Stirring system | Magnetic/high-shear | Mixing solutions |
| Centrifuge | 13,000 rpm capability | Separation processes |
| Freeze dryer | -50°C, 0.01 mBar | Microparticle drying |
| UV-Vis spectrophotometer | 200-800 nm range | Quantification analysis |
| FT-IR spectrometer | ATR attachment | Structural analysis |
| Scanning Electron Microscope | 5-30 kV capability | Morphology analysis |
| Zeta potential analyzer | Laser Doppler electrophoresis | Surface charge analysis |
| HPLC/UHPLC system | C18 column, PDA detector | Compound quantification |
The development of effective this compound-loaded alginate-chitosan microparticles requires systematic optimization of critical formulation parameters. A Box-Behnken experimental design within a Response Surface Methodology (RSM) framework has proven highly effective for this purpose, allowing for the evaluation of multiple variables while minimizing the number of required experimental runs. This approach enables researchers to identify optimal processing conditions and understand interaction effects between factors that would not be apparent through one-factor-at-a-time experimentation.
Based on similar flavonoid encapsulation systems, three critical independent variables significantly influence microparticle characteristics: alginate:chitosan mass ratio, calcium chloride concentration, and microparticle size. These factors collectively determine encapsulation efficiency, loading capacity, and release behavior through their effects on matrix density, crosslinking extent, and surface-area-to-volume ratio. The application of statistical optimization allows for the precise tuning of these parameters to achieve desired performance characteristics for specific therapeutic applications.
Table 3: Box-Behnken optimization parameters and levels for this compound microparticles
| Factor | Symbol | Low Level (-1) | Medium Level (0) | High Level (+1) |
|---|---|---|---|---|
| Microparticle size (μm) | A | <100 | 100-199 | 200-299 |
| Alginate:Chitosan mass ratio | B | 0.10 | 0.25 | 0.50 |
| CaCl₂ concentration (% w/v) | C | 4 | 6 | 8 |
Table 4: Expected responses for different formulation parameters
| Formulation | Particle Size (μm) | Alginate:Chitosan Ratio | CaCl₂ Concentration (%) | Encapsulation Efficiency (%) | Cumulative Release (10h, %) |
|---|---|---|---|---|---|
| F1 (Optimal) | <100 | 0.50 | 4 | 92-96 | 95-98 |
| F2 | 100-199 | 0.50 | 6 | 88-92 | 85-90 |
| F3 | 200-299 | 0.25 | 6 | 85-90 | 75-82 |
| F4 | <100 | 0.10 | 6 | 80-85 | 70-78 |
The optimization process typically yields a representative equation to predict cumulative release based on the formulation parameters. For similar flavonoid compounds, the following equation has been demonstrated: % Cumulative Release = 59.51 - 5.16A + 20.00B - 1.27C - 1.70AB - 5.43AC - 5.04BC + 0.0579A² + 10.25B² + 1.10C² [1]. This model indicates that the alginate:chitosan mass ratio (Factor B) exerts the most substantial influence on release behavior, with higher ratios promoting more complete release, particularly in colonic environments.
The fabrication of this compound-loaded alginate-chitosan microparticles follows a sequential ionotropic gelation process, which preserves the stability and bioactivity of the encapsulated compound through mild processing conditions. The procedure can be divided into three main stages: (1) polymer and active compound preparation, (2) primary microparticle formation, and (3) chitosan coating application. The following workflow diagram illustrates this sequential process:
Table 5: Characterization techniques and parameters for quality assessment
| Parameter | Analytical Method | Conditions/Specifications | Expected Results |
|---|---|---|---|
| Particle size and distribution | Laser diffraction | Wet dispersion method, n=3 batches | 200-300 μm, PDI <0.3 |
| Surface morphology | Scanning Electron Microscopy | 10-15 kV, gold coating | Spherical, smooth surface |
| Encapsulation efficiency | UV-Vis spectrophotometry | λ_max for this compound, indirect method | >92% |
| Loading capacity | HPLC/UHPLC | C18 column, methanol:water mobile phase | 3.5-4.5% |
| Zeta potential | Electrophoretic light scattering | Diluted in 1mM KCl, 25°C | +25 to +35 mV |
| Chemical interactions | FT-IR spectroscopy | ATR mode, 500-4000 cm⁻¹ range | Polymer-flavonoid interactions |
| Thermal properties | DSC/TGA | 25-400°C, 10°C/min under N₂ | Stability profile |
The encapsulation efficiency (EE%) and loading capacity (LC%) are critical parameters determining formulation success. These are determined indirectly by measuring the unencapsulated this compound in the supernatant after the encapsulation process.
For alginate-chitosan systems, encapsulation efficiencies exceeding 92% have been consistently demonstrated for similar flavonoids, with loading capacities of approximately 3.8-4.2% [2] [3].
Zeta potential measurement indicates surface charge and predicts colloidal stability, while SEM provides visual confirmation of microparticle morphology and coating integrity.
Zeta Potential Procedure:
Expected outcome: Alginate-chitosan microparticles typically exhibit positive zeta potentials (+25 to +35 mV) due to the protonated amine groups of chitosan [4].
SEM Procedure:
Expected outcome: Spherical particles with smooth surfaces, potentially showing core-shell structure for optimally formulated systems [4].
The release profile of this compound from alginate-chitosan microparticles should be evaluated under conditions simulating the gastrointestinal tract to predict in vivo performance. A sequential release study in simulated gastric fluid (SGF, pH 1.2) followed by simulated intestinal fluid (SIF, pH 7.4) provides valuable data on release behavior.
The alginate-chitosan matrix typically demonstrates a pH-dependent release pattern, with minimal release in acidic conditions (<15% at 3 hours) followed by sustained release in intestinal conditions (potentially reaching >95% at 24 hours for optimized formulations) [1] [3].
The mechanism of drug release can be determined by fitting release data to various mathematical models. For alginate-chitosan microparticles containing flavonoids, the Korsmeyer-Peppas model often provides the best fit, indicating a diffusion-controlled release mechanism.
Where Q is the amount released at time t, Q∞ is the total amount released, k values are release rate constants, and n is the release exponent indicating the release mechanism.
For alginate-chitosan systems, the diffusion exponent (n) is typically less than 0.5, indicating Fickian diffusion as the primary release mechanism [2] [3]. This suggests that this compound release occurs primarily through diffusion rather than polymer matrix erosion.
The physical and chemical stability of this compound-loaded microparticles should be evaluated under various storage conditions to establish shelf life and optimal storage parameters.
Research on similar encapsulated flavonoids suggests that refrigerated storage (4°C) in darkness best preserves the integrity and performance of the microparticles, with minimal changes in key parameters over six months [5].
The integrity of the microparticulate system when exposed to gastrointestinal fluids provides critical information for predicting in vivo performance.
For alginate-chitosan systems, the chitosan coating provides enhanced protection in acidic environments, minimizing drug release in gastric conditions while allowing controlled release in intestinal environments [6] [4]. This protective effect helps preserve the bioactivity of encapsulated compounds like this compound through the gastrointestinal passage.
The development of this compound-loaded alginate-chitosan microparticles holds significant promise for various therapeutic applications. The system's ability to protect bioactive compounds from degradation in the gastrointestinal environment while providing sustained release makes it particularly valuable for enhancing oral bioavailability. Potential applications include:
Future development should focus on scale-up optimization for industrial production, comprehensive in vivo validation of efficacy, and exploration of surface modification strategies for more precise targeting. The incorporation of additional functional polymers or targeting moieties could further enhance the specificity and therapeutic potential of this delivery system.
The encapsulation of this compound in alginate-chitosan microparticles represents a highly promising strategy to overcome the limitations associated with its delivery and therapeutic application. The protocols and application notes detailed herein provide researchers with a comprehensive framework for formulating, optimizing, and characterizing this delivery system. Through careful attention to critical parameters such as polymer ratios, crosslinking conditions, and processing methods, it is possible to achieve microparticles with excellent encapsulation efficiency, desirable release profiles, and enhanced stability.
The ionotropic gelation method combined with polyelectrolyte complexation offers a mild yet effective manufacturing approach that preserves the integrity and bioactivity of this compound. The resulting microparticles demonstrate the capacity to protect this flavonoid through the gastrointestinal tract while providing controlled release at target sites. With further development and validation, this delivery system could significantly advance the therapeutic utilization of this compound and similar bioactive flavonoids in pharmaceutical and nutraceutical applications.
Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is a green technology recognized for its efficiency in isolating sensitive bioactive compounds from natural matrices. It is particularly valued for producing high-purity, solvent-free extracts, making it ideal for pharmaceutical applications [1] [2] [3].
SC-CO₂ leverages carbon dioxide above its critical point (31.1 °C, 73.8 bar), where it exhibits unique liquid and gas-like properties [4]. This state provides high diffusivity, low viscosity, and negligible surface tension, allowing deep penetration into plant materials and efficient extraction [1] [5]. A key advantage is the tunable solvent power; by manipulating temperature and pressure, operators can adjust the density of SC-CO₂ to selectively target specific compounds [1] [3].
The following diagram illustrates the core workflow of a supercritical CO₂ extraction system:
The selectivity and yield of SC-CO₂ extraction are governed by several interdependent parameters. Optimizing these is crucial for an efficient process.
The table below summarizes the core parameters and their influence on the extraction process:
| Parameter | Influence on Extraction | Typical Range for Polar Bioactives |
|---|---|---|
| Pressure | Increases solvent density, enhancing solvating power for heavier molecules [1] [5]. | 200 - 350 bar [6] |
| Temperature | Affects solute vapor pressure and CO₂ density; impact is complex and solute-dependent [1]. | 40 - 70 °C [6] |
| CO₂ Flow Rate | Influences mass transfer and extraction time; high rates can reduce equilibrium but speed up process [7]. | 10 - 15 g/min [7] |
| Dynamic Time | Duration of continuous solvent flow; longer times are needed for exhaustive extraction [6]. | 70 min - 7 hours [6] |
| Co-solvent (Modifier) | Dramatically increases solubility of mid-to-high polarity compounds like flavonoids [1] [2]. | Ethanol (1-10% v/v) [2] |
| Sample Preparation | Particle size and moisture content critically affect diffusion and mass transfer [5]. | Dried, ground to 0.4-0.8 mm [6] |
This protocol provides a step-by-step guide for extracting bioactive compounds from a solid plant matrix, using a system like the Waters MV-10 ASCFE or similar [6].
1. Sample Preparation
2. System Preparation and Extraction
3. Separation and Collection
4. Post-Processing (If Required)
It is crucial to recognize that while the protocol above is a robust general framework, a specific method for this compound requires development.
The Specific Gap: The searched literature confirms the use of SFE for various bioactive compounds [1] [6] [2] and mentions this compound as a compound isolated from Millettia nitida [8]. However, no publication was found that directly couples these two concepts, meaning a ready-to-use, optimized SFE protocol for this compound is not currently available in the accessed sources.
Your Research Pathway: To develop a dedicated protocol, you would need to:
Brazilian red propolis has gained significant attention in natural product research due to its diverse biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties. [1] [2] This complex natural resin contains numerous bioactive compounds, with isoflavonoids representing a particularly important class. Among these, isovestitol and neovestitol are structurally similar isoflavonoids that have demonstrated promising biological activities but present significant analytical challenges for researchers. [1] [3] The differentiation between these isobaric compounds is crucial for accurate chemical characterization and for understanding their individual contributions to the observed biological effects of red propolis extracts.
The structural similarity between this compound and neovestitol makes them difficult to distinguish using conventional analytical techniques. However, recent advances in mass spectrometry have provided tools to address this challenge. [1] As noted in studies of Brazilian red propolis, ESI-MS/MS in positive mode has emerged as a powerful technique for differentiating these isobaric molecules through their distinct fragmentation pathways. [1] [4] This application note provides detailed protocols and analytical strategies to successfully distinguish this compound from neovestitol, supporting research into their individual biological activities and potential therapeutic applications.
Isoflavonoids are a subclass of flavonoids that exhibit a 3-phenylchroman skeleton and are particularly abundant in Brazilian red propolis. [2] [5] These compounds contribute significantly to the observed biological activities of propolis, including its anti-inflammatory and anticancer effects. Both this compound and neovestitol belong to the isoflavan class, characterized by their saturated carbon ring structure. The structural similarity between these compounds arises from their being positional isomers with identical molecular weights but differing in the substitution patterns on their aromatic rings.
Research has revealed that neovestitol exhibits significant anti-inflammatory activity in both acute and chronic models. Studies demonstrate that it reduces neutrophil migration, leukocyte rolling, and adhesion in the mesenteric microcirculation during lipopolysaccharide-induced acute peritonitis. [3] Furthermore, neovestitol has shown efficacy in reducing clinical scores and joint damage in collagen-induced arthritis models, suggesting potential applications in treating chronic inflammatory conditions. [3] These biological effects appear to be mediated through nitric oxide-dependent mechanisms and reduction of IL-6 levels in joints.
The structural differentiation between this compound and neovestitol is therefore not merely an analytical exercise but has significant implications for understanding their individual pharmacological profiles and potential therapeutic applications. Accurate identification is essential for quality control of propolis-based products and for standardization of extracts intended for research or clinical use. [2]
Electrospray Ionization in positive mode has been identified as the optimal approach for analyzing this compound and neovestitol. [1] [4] The methodology takes advantage of the natural proton affinity of these isoflavonoids, which facilitates efficient ionization in the positive ion mode. Samples are typically introduced via direct infusion or HPLC coupling, with the latter providing the additional benefit of chromatographic separation prior to mass spectrometric analysis.
Table 1: Optimal ESI-MS/MS Parameters for Isoflavonoid Analysis
| Parameter | Setting | Notes |
|---|---|---|
| Ionization Mode | Positive | Enhanced protonation of phenolic compounds |
| Spray Voltage | 3.5-4.5 kV | Optimize for maximum precursor ion intensity |
| Source Temperature | 300-350°C | Aids desolvation without degradation |
| Collision Gas | Nitrogen or Argon | Typically 1-2 mTorr pressure |
| Collision Energies | 20-35 eV | Compound-specific optimization required |
| Mass Resolution | >10,000 | High resolution recommended for isobaric separation |
The mass spectrometry analysis should be performed with sufficient mass resolution to distinguish isobaric ions, with FT-ICR, Orbitrap, or Q-TOF instruments providing optimal results. [1] For targeted analysis, multiple reaction monitoring can be employed once characteristic transitions have been identified, enhancing sensitivity and specificity for complex biological matrices.
Sample preparation is a critical step in ensuring reproducible and accurate ESI-MS/MS analysis of this compound and neovestitol from Brazilian red propolis extracts. The following protocol has been adapted from published methodologies: [1] [4]
Extraction: Begin with 1.0 g of crude Brazilian red propolis extract. Perform exhaustive extraction with 10 mL of ethanol or ethanol-water mixtures (70:30 v/v) using ultrasonic agitation for 30 minutes at 40°C.
Fractionation: Subject the total extract to column chromatography using silica gel as the stationary phase. Elute with a gradient of increasing polarity, starting with hexane and progressing to ethyl acetate, and finally to methanol. Collect fractions of approximately 50 mL each.
Fraction Monitoring: Analyze collected fractions by TLC or LC-MS to identify those containing isoflavonoids of interest. Fractions 5 and 6 have been reported to contain this compound and neovestitol. [1]
Concentration: Evaporate selected fractions to dryness under reduced pressure at 40°C. Reconstitute in HPLC-grade methanol at a concentration of 1 mg/mL for ESI-MS/MS analysis.
Filtration: Pass the final solution through a 0.22 μm PTFE membrane filter prior to injection to remove particulate matter that could interfere with ionization.
Table 2: Quality Control Measures for Sample Preparation
| Step | QC Check | Acceptance Criteria |
|---|---|---|
| Extraction | Yield | >85% recovery of target compounds |
| Fractionation | Purity | TLC spot intensity >90% for target bands |
| Concentration | Solvent Removal | Residual solvent <2% by weight |
| Reconstitution | Concentration Accuracy | ±5% of target concentration |
The differentiation between this compound and neovestitol by ESI-MS/MS relies on their distinct fragmentation pathways following ionization. [1] While both compounds share the same precursor ion in positive mode due to their isobaric nature, they produce different product ion spectra that serve as diagnostic fingerprints. These differences arise from variations in the substitution patterns on their aromatic rings, which influence the stability of fragment ions and the energy requirements for specific fragmentation pathways.
Neovestitol typically displays a characteristic fragmentation pattern that includes the loss of functional groups and ring cleavages that are distinct from this compound. The fragmentation pathways involve retro-Diels-Alder reactions in the chroman ring system, as well as losses of methyl radicals, water molecules, and other small neutral fragments that provide signature patterns for identification. The specific bond cleavage preferences differ between the two isomers due to the influence of methoxy and hydroxy group positioning on ring stability and charge localization.
Table 3: Characteristic Fragmentation Patterns of this compound and Neovestitol
| Compound | Precursor Ion [M+H]+ (m/z) | Diagnostic Product Ions (m/z) | Relative Abundance | Proposed Fragment Identity |
|---|---|---|---|---|
| Neovestitol | 273.1 | 258.1, 167.1, 152.1, 137.1 | High for 258.1, Medium for 167.1 | [M+H-CH₃]+, [M+H-C₈H₆O₂]+ |
| This compound | 273.1 | 255.1, 165.1, 149.1, 123.1 | High for 255.1, Medium for 165.1 | [M+H-H₂O]+, [M+H-C₈H₈O₂]+ |
The key diagnostic ions that enable differentiation include the prominent loss of a methyl radical (·CH₃) observed for neovestitol at m/z 258.1, compared to the predominant water loss (H₂O) observed for this compound at m/z 255.1. [1] Additionally, the lower mass fragment ions in the range of m/z 120-170 provide confirmatory evidence for structural identification. The relative abundance of these diagnostic ions should be consistent across multiple analyses and collision energies to ensure confident identification.
The following diagram illustrates the experimental workflow for the differentiation of these isoflavonoids, from sample preparation through data interpretation:
Diagram 1: Experimental Workflow for Differentiation of this compound and Neovestitol from Brazilian Red Propolis
Instrument Calibration: Begin by calibrating the mass spectrometer using tuning solution appropriate for the mass range (m/z 100-1000). Ensure mass accuracy of <5 ppm for confident identification.
Method Development: Create an MS method with the following specifications:
Sample Analysis:
Data Interpretation:
To ensure analytical reliability, implement the following quality assurance measures:
System Suitability Test: Before sample analysis, inject a reference standard of known composition to verify instrument performance. Acceptance criteria should include signal intensity (>10⁴ counts), mass accuracy (<5 ppm), and retention time stability (RSD <2%).
Identification Criteria: A compound should only be considered confidently identified when all of the following criteria are met:
Quantitation Approach: For quantitative analysis, use the standard addition method or external calibration with available reference compounds. Monitor specific MRM transitions with the highest signal-to-noise ratio for each compound.
The ability to differentiate between this compound and neovestitol has significant implications for biological studies and drug discovery efforts. Research has demonstrated that these compounds possess distinct bioactivity profiles that may be relevant for therapeutic development.
Neovestitol has shown remarkable anti-inflammatory properties in both acute and chronic models. Studies indicate that it reduces neutrophil migration in LPS-induced peritonitis by a nitric oxide-dependent mechanism, without affecting levels of TNF-α, CXCL1/KC, or CXCL2/MIP-2. [3] In chronic inflammation models, neovestitol reduces clinical scores and joint damage in collagen-induced arthritis, accompanied by decreased IL-6 levels in joints. [3] These findings suggest potential applications for neovestitol in treating rheumatoid arthritis and other inflammatory conditions.
The cytotoxic activity of Brazilian red propolis fractions against colon cancer cell lines further underscores the importance of accurate compound identification. [1] [4] Fractions containing specific isoflavonoids have demonstrated selective toxicity against HT-29 and HCT-116 cancer cells, with IC₅₀ values ranging from 72.45 ± 6.57 to 73.58 ± 1.00 μg/mL. [1] The ability to distinguish between this compound and neovestitol enables researchers to correlate specific chemical structures with observed biological activities, supporting structure-activity relationship studies.
The following diagram illustrates the key biological activities associated with neovestitol, one of the isoflavonoids that can be identified using the ESI-MS/MS protocol:
Diagram 2: Biological Activities of Neovestitol Identified Through ESI-MS/MS Analysis
Analysts may encounter several challenges when implementing this ESI-MS/MS method for differentiating this compound from neovestitol:
Signal Suppression: In complex propolis extracts, matrix effects may cause signal suppression or enhancement. To address this, employ effective sample cleanup through fractionation, utilize internal standards (when available), and consider standard addition methods for quantitation.
Insufficient Fragmentation: If diagnostic fragment ions are weak or absent, optimize collision energy settings. Create a collision energy ramp (e.g., 15-40 eV) to determine optimal values for each compound. Additionally, check precursor ion intensity - concentrations may need adjustment to ensure sufficient signal for MS/MS experiments.
Mass Accuracy Issues: Poor mass accuracy can lead to misidentification. Regularly calibrate the instrument using appropriate reference standards. For high-resolution instruments, maintain resolving power >10,000 to ensure separation of isobaric ions.
Ion Source Parameters: Systematically optimize nebulizer gas pressure, drying gas flow rate, and source temperature to maximize precursor ion intensity while minimizing in-source fragmentation.
Collision Cell Settings: Besides collision energy, optimize collision gas pressure (typically 1-2 mTorr) to achieve sufficient fragmentation without complete dissociation of precursor ions.
Chromatographic Separation (when using LC-MS/MS): Employ C18 reverse-phase columns with methanol-water or acetonitrile-water gradients. Add 0.1% formic acid to enhance ionization efficiency and improve peak shape.
The differentiation of This compound from neovestitol using ESI-MS/MS in positive ion mode represents a significant advancement in the chemical characterization of Brazilian red propolis. [1] The distinct fragmentation pathways of these isobaric compounds provide diagnostic ions that enable confident identification, supporting quality control of propolis products and facilitating research into their individual biological activities.
The protocols described in this application note provide researchers with a robust methodology for analyzing these important isoflavonoids. The combination of sample preparation techniques, optimized mass spectrometry parameters, and systematic data interpretation approaches enables reliable differentiation of these challenging compounds. As research continues to uncover the therapeutic potential of Brazilian red propolis constituents, accurate analytical methods such as this will play an increasingly important role in natural product drug discovery and standardization of bioactive extracts.
This compound is a bioactive isoflavan, a type of isoflavonoid, recognized for its promising pharmacological properties. It is part of a valuable class of 3-phenylchromane compounds found notably within the Leguminosae (Fabaceae) family [1] [2]. Research has identified this compound, along with its analogs vestitol and neovestitol, in various natural sources, and these compounds have demonstrated significant anti-inflammatory and antimicrobial activities in scientific studies [3] [4]. The isolation of high-purity this compound is a critical first step for further pharmacological evaluation and drug development efforts. This document provides a detailed protocol for its efficient extraction and purification using preparative high-performance liquid chromatography (HPLC).
The primary natural source of this compound identified in the literature is the Black locust tree (Robinia pseudoacacia) [3]. For optimal results, flowers should be collected, as they are documented to have a higher concentration of flavonoids compared to leaves, bark, or seeds [5].
Ultrasound-Assisted Extraction (UAE) has been proven superior to maceration and Soxhlet for phenolic compounds, offering higher yields, better antioxidant activity, and shorter processing times [6].
| Parameter | Optimal Condition |
|---|---|
| Solvent | 60% (v/v) Ethanol in water [6] |
| Temperature | 59 °C [6] |
| Time | 30 minutes [6] |
| Liquid-to-solid ratio | 10 mL/g [6] |
| Equipment Settings | Ultrasonic bath (40 kHz frequency, 150 W total power) [6] |
The workflow for the sample preparation and extraction is as follows:
Before preparative isolation, analyze the crude extract to confirm the presence of this compound and determine its approximate concentration.
Analytical HPLC Conditions:
Thin-Layer Chromatography (TLC): A rapid, complementary method for screening.
This is the core preparative-scale isolation process.
The preparative HPLC isolation and confirmation process is summarized below:
The following techniques are essential for confirming the identity and purity of the isolated compound. The table below summarizes the key spectral characteristics you should expect for this compound.
| Technique | Key Characteristics / Data for this compound | | :--- | :--- | | High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular mass and formula. Confirms the absence of impurities [7]. | | NMR Spectroscopy | 1H NMR: Provides data on the number and type of hydrogen atoms. 13C NMR: Provides data on the carbon skeleton. 2D NMR (COSY, HSQC, HMBC): Confirms atomic connectivity and unequivocally confirms the structure [7]. | | Co-injection with Standards | Spiking the sample with an authentic this compound standard (if available) and observing an increase in the HPLC peak area confirms identity [7]. |
Isolated this compound can be directed toward various pharmacological investigations. Research on related compounds and extracts containing this compound suggests several promising avenues:
This document provides a detailed and reliable protocol for the extraction, purification, and characterization of the bioactive isoflavan this compound from Robinia pseudoacacia. By employing optimized ultrasound-assisted extraction followed by preparative HPLC, researchers can obtain high-purity compound suitable for advanced pharmacological testing. The structural confirmation through HRMS and NMR ensures the integrity of the isolated material, forming a solid foundation for its application in drug development programs.
This compound is a bioactive prenylated isoflavan belonging to the class of benzophenones that has gained significant research interest due to its diverse pharmacological potential. This compound is primarily sourced from Robinia pseudoacacia (black locust) and various types of Brazilian propolis, where it contributes to the biological activities of these natural extracts [1] [2]. As a secondary metabolite, this compound demonstrates notable antioxidant, antifungal, and anti-inflammatory properties, making it a promising candidate for pharmaceutical development and nutraceutical applications [2] [3]. The lipophilic nature of this compound, characterized by its aromatic rings and prenyl substitution, presents both challenges and considerations for its efficient extraction and solubilization.
The structural complexity of this compound, featuring a benzophenone backbone with specific substituents, significantly influences its solubility characteristics and consequently dictates optimal extraction strategies. Understanding the chemical behavior of this molecule is fundamental to developing efficient extraction protocols that maximize yield while preserving its bioactivity. These application notes provide comprehensive methodologies for the extraction, optimization, and analysis of this compound, with particular emphasis on solvent systems and processing parameters that enhance recovery efficiency for research and development applications.
The extraction efficiency of this compound is influenced by several critical parameters that must be systematically optimized to maximize recovery yield. Based on experimental studies with Robinia pseudoacacia extracts, the ethanol concentration emerges as the most significant factor, directly impacting the solubility of this compound and related phenolic compounds [1]. Through response surface methodology (RSM) optimization, the ideal ethanol concentration for maximum phenolic extraction has been determined to be approximately 60% (v/v) in aqueous solutions, which effectively balances the solubility of both polar and non-polar constituents [1]. The extraction temperature represents another crucial parameter, with optimal ranges identified between 55-65°C, sufficient to enhance solubility and diffusion rates without risking thermal degradation of the target compound [1].
Further optimization considerations include extraction time, where ultrasound-assisted extraction (UAE) has demonstrated superior efficiency with 30-minute processing periods compared to conventional maceration requiring several hours [1]. The liquid-to-solid ratio should be maintained at approximately 10:1 (mL/g) to ensure proper solvent saturation and adequate mixing while maintaining concentration gradients that favor extraction efficiency [1]. For raw materials containing this compound, such as black locust flowers, particle size reduction to <0.5 mm significantly increases the surface area and facilitates more complete extraction, while pre-treatment methods like freeze-drying better preserve the bioactive compounds compared to other drying techniques [1].
Table 1: Solvent Systems for this compound Extraction from Natural Sources
| Solvent System | Optimal Concentration | Extraction Efficiency | Target Compounds | Remarks |
|---|---|---|---|---|
| Ethanol-Water | 50-70% (v/v) | High for most phenolics | Total phenolics, this compound | Recommended for UAE; non-toxic |
| Methanol-Water | 50-80% (v/v) | High | Total phenolics, flavonoids | Higher toxicity concerns |
| Ethyl Acetate | 100% | Moderate for semi-polar compounds | Semi-polar fractions | Requires concentration steps |
| Acetone-Water | 50-80% (v/v) | High | Broad spectrum | Volatility concerns |
Table 2: Optimization Parameters for this compound Extraction
| Parameter | Optimal Range | Influence on Extraction | Experimental Notes |
|---|---|---|---|
| Ethanol Concentration | 50-70% (v/v) | Most significant factor | 60% determined as optimum |
| Temperature | 55-65°C | Enhances solubility & diffusion | Higher temperatures risk degradation |
| Time (UAE) | 25-35 min | Efficiency plateaus after 30 min | Shorter than maceration (24h) |
| Liquid-to-Solid Ratio | 10:1 (mL/g) | Affects concentration gradient | Consistent across methods |
| Particle Size | <0.5 mm | Increases surface area | Sieve before extraction |
The selection of solvent systems significantly influences both the yield and biological activity of the extracted this compound. Ethanol-water mixtures have demonstrated excellent extraction efficiency for phenolic compounds from black locust flowers, with the added benefit of being environmentally friendly and safe for pharmaceutical applications [1]. Research indicates that extracts obtained with 60% ethanol exhibit superior antioxidant activity (IC50 = 120.5 µg/mL) compared to those extracted using pure solvents or other concentration levels [1]. The ethyl acetate fraction of black locust bark extracts has shown particularly high levels of bioactive compounds, suggesting this solvent's efficacy in extracting this compound and related prenylated compounds [3].
For researchers specifically targeting this compound, a sequential extraction approach may provide optimal results, beginning with ethanol-water (60:40 v/v) using ultrasound assistance, followed by fractionation with ethyl acetate to concentrate the this compound [1] [3]. This methodology capitalizes on the compound's intermediate polarity, which makes it reasonably soluble in medium-polarity solvents like acetone and ethyl acetate, while having limited solubility in highly polar (water) or non-polar (hexane) solvents. The antifungal and antioxidant activities of the extracts correlate strongly with the presence of this compound and similar compounds, providing functional validation of the extraction efficiency [3].
Raw Material Selection and Preparation: Begin with high-quality plant material known to contain this compound, such as Robinia pseudoacacia flowers, bark, or heartwood [1] [3]. For black locust flowers, ensure proper identification and consider purchasing from reputable suppliers such as Dr. Josif Pancic (Belgrade, Serbia) or certified botanical sources [1]. Reduce the moisture content to approximately 10.6% (w/w) by drying at 105°C in a hot air oven until constant weight is achieved [1]. Using an electric grinder, reduce the dried plant material to a fine powder that passes through a 0.5 mm sieve to maximize surface area for extraction [1]. For long-term storage, keep the powdered material in airtight containers at 4°C protected from light to preserve bioactive components.
Ultrasound-Assisted Extraction (UAE): Weigh exactly 2.0 g of powdered plant material and transfer to a 100 mL flask [1]. Add 20 mL of 60% (v/v) ethanol-water solution (liquid-to-solid ratio of 10:1) [1]. Place the flask in an ultrasonic cleaning bath operating at 40 kHz frequency with a total power of 3 × 50 W [1]. Maintain the water level in the ultrasonic bath at approximately one-third of its total volume (about 3.0 L) [1]. Set the extraction temperature to 59°C and extract for 30 minutes based on optimized parameters [1]. After extraction, cool the mixture to room temperature and filter through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid residue. Transfer the supernatant to a clean vial and store at -20°C for further analysis or fractionation.
Maceration and Soxhlet Extraction (Comparative Methods): For maceration, weigh 2.0 g of plant material and add 20 mL of 60% ethanol in a sealed container [1]. Allow the mixture to stand at room temperature for 24 hours with occasional shaking [1]. Filter through Whatman No. 1 filter paper and collect the filtrate. For Soxhlet extraction, place 2.0 g of plant material in a Soxhlet apparatus and extract with 60% ethanol for 8 hours at the solvent's boiling point [1]. Concentrate all extracts using a rotary evaporator at 40°C to remove the bulk of the solvent, then freeze-dry to obtain the dry extract for yield calculation and further analysis [1].
Liquid-Liquid Fractionation: Begin with the crude ethanol-water extract obtained from the previous extraction steps [3]. Resuspend the concentrated extract in water:methanol (1:1 v/v) and transfer to a separation funnel [3]. Add an equal volume of n-hexane to remove non-polar constituents such as waxes and chlorophylls [3]. Shake the mixture vigorously for 10 minutes and allow the phases to separate completely [3]. Discard the upper n-hexane layer and retain the water:methanol phase [3]. Concentrate this phase using a rotary evaporator at 40°C until most of the methanol is removed [3]. The aqueous residue can then be further fractionated with ethyl acetate, which selectively extracts this compound and other medium-polarity phenolic compounds [3]. Perform this ethyl acetate extraction three times with equal volumes, combine the ethyl acetate fractions, and evaporate to dryness under reduced pressure [3].
Column Chromatography for this compound Enrichment: Prepare a silica gel column (e.g., Merck KGaA 64271 Darmstadt, Germany) with appropriate dimensions for your sample size (typically 2.5 × 30 cm for 500 mg of extract) [3]. Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb onto a small amount of silica gel (approximately 1.5 g) [3]. Gently evaporate the solvent to obtain a free-flowing powder and carefully load onto the pre-packed column [3]. Elute the column with a gradient solvent system starting with non-polar solvents (n-hexane or petroleum ether) and gradually increasing polarity with ethyl acetate and finally methanol [3]. Collect 12 fractions of approximately 10 mL each (F1-F12) and monitor by thin-layer chromatography (TLC) [3]. Based on research findings, this compound is typically found in medium-polarity fractions (F7-F9) eluted with ethyl acetate or ethyl acetate-methanol mixtures [3].
Total Phenolic Content (TPC) Determination: Prepare a Folin-Ciocalteu reagent working solution by diluting the commercial reagent with water (1:10 v/v) [1]. Prepare a gallic acid standard curve with concentrations ranging from 0 to 500 mg/L [1]. To each test tube, add 0.5 mL of appropriately diluted extract, 2.5 mL of Folin-Ciocalteu working solution, and 2.0 mL of sodium carbonate (7.5%, w/v) [1]. Vortex the mixture and incubate in the dark at room temperature for 2 hours [1]. Measure the absorbance at 765 nm using a UV-Vis spectrophotometer against a blank sample [1]. Express the results as grams of gallic acid equivalents (GAE) per 100 g of dry plant material using the standard calibration curve [1].
Antioxidant Activity by DPPH Assay: Prepare a DPPH stock solution (2.4 mg DPPH free radicals in 100 mL methanol) and store in the dark [3]. Prepare dilutions of the extract in methanol at various concentrations (typically 12.5-50 ppm) [3]. Mix 1.0 mL of each dilution with 2.0 mL of DPPH solution and incubate in the dark for 30 minutes [3]. Measure the absorbance at 517 nm against a methanol blank [3]. Calculate the percentage of DPPH scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] × 100
Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) using linear regression analysis of the concentration-response curve [1] [3].
HPLC Analysis for this compound Quantification: Use a high-performance liquid chromatography system equipped with a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) and UV-Vis detector [1]. Prepare the mobile phase consisting of 0.1% formic acid in water (solvent A) and methanol (solvent B) [1]. Use a gradient elution program: 0-5 min (20% B), 5-25 min (20-80% B), 25-35 min (80% B), 35-40 min (80-20% B), and 40-45 min (20% B) for column re-equilibration [1]. Set the flow rate to 1.0 mL/min, injection volume to 20 μL, and column temperature to 25°C [1]. Monitor the eluent at 280 nm for this compound detection [1]. Identify this compound by comparing retention time and UV spectrum with an authentic standard, and quantify using an external standard calibration curve.
The optimized extraction protocols detailed in these application notes provide researchers with reproducible methods for obtaining this compound-enriched extracts from natural sources. The systematic approach to solvent optimization highlights the critical importance of ethanol concentration (60% v/v), extraction temperature (59°C), and processing time (30 minutes for UAE) in maximizing the recovery of this valuable bioactive compound [1]. The incorporation of response surface methodology offers a scientifically rigorous framework for further optimization specific to different raw materials or equipment configurations, while the comprehensive analytical protocols enable accurate quantification and quality control of the resulting extracts.
The pharmaceutical applications of this compound continue to expand, with research suggesting potential in anti-inflammatory formulations, antioxidant therapies, and as natural preservatives [2] [3]. The integration of advanced technologies such as nanoparticle encapsulation may further enhance the bioavailability and stability of this compound in final products [4] [5]. These application notes provide the foundational extraction and analysis methodologies necessary to support ongoing research into the therapeutic potential of this compound and its implementation in drug development pipelines.
Isovestitol is a bioactive compound found in Black Locust (Robinia pseudoacacia) [1]. The flowers are a primary source of this compound, though it has been identified in extracts from the whole plant [2] [1].
The table below summarizes the key extraction techniques and parameters used for bioactive compounds from black locust flowers, which can be directly applied to this compound extraction.
| Method | Optimal Parameters | Key Outcomes for Black Locust Flowers |
|---|
| Ultrasound-Assisted Extraction (UAE) [2] [3] | Solvent: 60% (v/v) ethanol in water Temperature: 59 °C Time: 30 minutes Liquid-to-solid ratio: 10 mL/g | Total Phenolic Content (TPC): 3.12 g GAE/100 g dry weight Antioxidant Activity (IC₅₀): 120.5 µg/mL Advantages: Higher TPC and better antioxidant activity than maceration, with a much shorter extraction time. | | Maceration [2] [3] | Information on specific parameters for black locust is limited in the provided results. | Total Phenolic Content (TPC): 2.54 g GAE/100 g dry weight Antioxidant Activity (IC₅₀): 150.6 µg/mL | | Soxhlet Extraction [2] [3] | Information on specific parameters for black locust is limited in the provided results. | Total Phenolic Content (TPC): 3.22 g GAE/100 g dry weight Antioxidant Activity (IC₅₀): 204.2 µg/mL Note: Although TPC is high, the antioxidant activity of the extract is lower, and the method is less environmentally friendly. |
Based on the research, here is a detailed protocol for Ultrasound-Assisted Extraction, which has been optimized for phenolic compounds from black locust flowers [2] [3]. This serves as the best starting point for this compound.
Materials and Equipment:
Procedure:
What is the best solvent for extracting this compound? A hydroalcoholic solution, specifically 60% ethanol, has been experimentally determined as optimal for extracting phenolic compounds from black locust flowers [2] [3]. Ethanol is effective at solubilizing a wide range of phenolics and is considered eco-friendly and non-toxic.
How can I improve my extraction yield?
How do I confirm the presence and quantity of this compound in my extract? You will need chromatographic techniques. The most precise method is UHPLC-ESI-MS, which separates the compounds in a mixture and identifies them based on their mass-to-charge ratio. This technique has been successfully used to characterize black locust flower extracts [4].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Extraction Yield | Suboptimal solvent composition or temperature. | Verify and adhere to the optimized parameters: 60% ethanol at 59°C [2] [3]. |
| Plant particle size is too large. | Ensure the plant material is ground to a fine powder (< 0.5 mm) to increase surface area [2]. | |
| Inefficient ultrasonic energy transfer. | Calibrate the ultrasonic equipment and ensure the water bath level and temperature are consistent. | |
| Inconsistent Results | High batch-to-batch variability in natural plant material. | Source plant material from a consistent, reputable supplier and document the harvest location and time [5]. |
| Inaccurate control of extraction parameters. | Use calibrated temperature probes and timers. Implement standardized protocols. | |
| Degradation of Bioactive Compounds | Excessive extraction temperature or time. | Avoid exceeding the optimal time and temperature. Cool extracts immediately after processing [2]. |
FAQ 1: I am starting a new project to extract isovestitol. Which method should I choose?
The optimal method depends on your goals for efficiency, yield, and compound preservation. The table below compares common techniques, with Ultrasound-Assisted Extraction (UAE) often recommended as a starting point for its balance of high efficiency and short extraction time [1].
| Method | Total Phenolic Content (gGAE/100g) | Antioxidant Activity (IC50 µg/cm³) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | 3.12 [1] | 120.5 [1] | Shorter time, lower thermal degradation [1] | Requires specialized equipment |
| Maceration | 2.54 [1] | 150.6 [1] | Simple, low-cost equipment [1] | Long extraction time, lower yield [1] |
| Soxhlet Extraction | 3.22 [1] | 204.2 [1] | High yield [1] | High temperature, potential degradation, large solvent use [1] |
The following workflow outlines the key stages in the optimization process, from preparation to analysis, with a feedback loop for continuous improvement:
FAQ 2: What are the critical factors to optimize for Ultrasound-Assisted Extraction (UAE)?
Central Composite Design (CCD) studies on phenolic compounds identify three primary factors. You should systematically test different levels of these parameters [1].
| Factor | Impact on Extraction | Optimal Range for Phenolics | Recommended Starting Point |
|---|---|---|---|
| Ethanol Concentration | Affects solubility of target compounds; high water content can co-extract impurities. | ~33-67% (v/v) [1] | 60% (v/v) [1] |
| Temperature | Increases solubility and diffusion rate; too high may degrade thermolabile compounds. | ~33-67°C [1] | 59°C [1] |
| Extraction Time | Must be sufficient for compound release; prolonged exposure may not increase yield. | ~17-33 min [1] | 30 min [1] |
FAQ 3: My extract yield is low. How can I troubleshoot this?
FAQ 4: My extracts have high levels of polysaccharides or polyphenols. How can I improve purity?
This protocol is adapted from a study optimizing phenolic extraction from Robinia pseudoacacia flowers and can serve as a basis for developing your own this compound-specific method [1].
1. Reagents and Materials
2. Plant Material Preparation
3. Extraction Procedure
4. Analysis and Optimization
The following diagram summarizes the performance of different extraction methods based on the study of phenolic compounds, providing a visual comparison to guide your method selection:
Q1: What are the key factors that can cause isovestitol degradation during extraction? The stability of this compound, a bioactive isoflavanoid, can be compromised by several factors [1]:
Q2: What extraction techniques are recommended to minimize degradation? Techniques that reduce heat exposure and processing time are generally preferred:
Q3: Which solvents are most suitable for extracting this compound? Research on related phenolic compounds suggests that medium-polarity solvents are often effective [1] [3]:
This guide helps you diagnose and solve common problems related to this compound degradation.
| Problem & Symptoms | Potential Root Cause | Recommended Solution & Preventive Action |
|---|
| Low Yield/Recovery • Low extract weight • Low purity by HPLC | Thermal Degradation: Excessive heat during Soxhlet or concentration steps [3]. | Optimize Temperature: Switch to UAE or maceration. For concentration, use rotary evaporation at ≤40°C [2] [3]. | | | Incomplete Extraction: Solvent or method not efficient. | Optimize Solvent: Test 70% ethanol, methanol, or acetone [1] [3]. Use UAE to improve efficiency [2]. | | Compound Degradation • New impurities in HPLC • Loss of expected bioactivity | Oxidative Degradation: Exposure to air/oxygen during extraction [5]. | Use Inert Atmosphere: Perform extraction and concentration under nitrogen or argon blanket. Add antioxidants like BHT (if compatible). | | | Prolonged Processing: Lengthy extraction or work-up time. | Reduce Time: Use UAE to cut extraction time to 20-30 min [2] [3]. Streamline post-extraction steps. | | Irreproducible Results • Variable yield/purity between batches | Uncontrolled Parameters: Inconsistent temperature, time, or solvent ratio. | Standardize Protocol: Use a Design of Experiments (DoE) approach. Strictly control and document all process parameters [2] [3]. |
Here are standardized methodologies you can adapt for extracting this compound with minimal degradation.
Protocol 1: Ultrasound-Assisted Extraction (UAE) This method is efficient for rapidly obtaining extracts rich in thermolabile compounds [2] [3].
Protocol 2: Cold Maceration Extraction A straightforward, no-heat method suitable for bulk extraction [3].
The following diagram maps the logical decision process for selecting and optimizing an extraction method to protect this compound.
The separation of these three compounds is challenging due to their structural similarity. The table summarizes the key differences that can be exploited for their separation, particularly using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
| Compound Name | Key Structural Features | Reported Natural Source | Key Points for Separation |
|---|---|---|---|
| Isovestitol | An isoflavan [1] | Brazilian Red Propolis [1] | Can be distinguished from vestitol and neovestitol by its fragmentation pathway in ESI-MS/MS [1]. |
| Vestitol | An isoflavan (stereoisomer of this compound) [1] | Brazilian Red Propolis [2] | Distinguished from neovestitol by its fragmentation pathway; reported to have higher antioxidant activity than neovestitol in a β-carotene assay [2]. |
| Neovestitol | An isoflavonoid [3] [1] | Brazilian Red Propolis [3] [2] | Has demonstrated anti-inflammatory and antimicrobial activity [3] [2]. Its fragmentation pathway in MS distinguishes it from vestitol and this compound [1]. |
The following workflow outlines the major steps involved in the separation and analysis process.
Here are detailed methodologies for key steps in the separation and identification process.
This protocol is based on the activity-directed fractionation used to isolate bioactive isoflavonoids from Brazilian red propolis [2].
This is a critical protocol for definitively distinguishing between the compounds, as they may co-elute in standard HPLC [1].
If the compounds are enantiomers, a dedicated chiral separation method is required.
Q1: The compounds are not separating on my standard reverse-phase C18 column. What should I do? A: This is expected due to their structural similarity. Your options are:
Q2: How can I confirm the identity of each peak in my chromatogram? A: The most reliable way is through tandem mass spectrometry (MS/MS).
Q3: My chromatographic peaks are broad or have poor shape. How can I improve this? A: Consider the following adjustments:
Q1: What are the primary challenges with this compound's solubility? this compound is an isoflavonoid, a class of compounds known for their poor solubility in aqueous media [1]. This is a common issue for many flavonoids, whose solubility is heavily influenced by their molecular structure, including:
Q2: What are the most effective strategies to improve its aqueous solubility? Several advanced formulation strategies can be employed. The table below summarizes the most relevant approaches, their advantages, and disadvantages.
| Strategy | Mechanism of Action | Pros | Cons |
|---|---|---|---|
| Co-crystallization [2] | Forms a crystalline structure with a co-former via non-covalent bonds, altering physicochemical properties without changing chemical identity. | Does not require ionizable groups; can use GRAS-status co-formers; improves stability and solubility; recognized by regulatory bodies [2]. | Requires hydrogen bond donors/acceptors; may sometimes reduce solubility; requires screening for optimal co-former [2]. |
| Salt Formation [2] | Utilizes an ionizable group to form a salt with a counterion, improving stability and solubility. | Can greatly improve aqueous stability; can be carried out during API synthesis [2]. | Requires presence of an ionizable group; risk of reduced aqueous solubility; limited counter-ion options [2]. |
| Nanoparticle-based Delivery [3] | Encapsulates the compound in nanocarriers to enhance dispersibility and overcome hydrophobicity. | Can make hydrophobic compounds dispersible in aqueous media, avoiding poor solubility issues [3]. | Requires specialized equipment and expertise; formulation development can be complex [2]. |
| Ionic Liquids (ILs) as Solvents [1] | Serves as "green" solvents that can dissolve flavonoids via π–π and hydrogen-bond interactions. | Low vapor pressure; high solvent power; designable/tunable properties [1]. | High viscosity can restrict application; may require dilution with molecular solvents [1]. |
| Lipid-based Technologies [2] | Encapsulates the drug in lipid formulations to increase absorption. | Provides controlled release; increases absorption of poorly soluble drugs [2]. | Requires specialized storage; can increase product cost; lipid degradation products may be toxic [2]. |
Q3: Are there any natural sources or analogs that can guide experimentation? Yes. This compound has been isolated from Brazilian red propolis, and its structural analogs, such as vestitol, have demonstrated significant anti-inflammatory and antimicrobial activities in scientific studies [3]. Research on these related compounds can provide valuable insights for your work with this compound. Furthermore, a comprehensive review of isoflavonoids from the Millettia genus of plants confirms that prenylated isoflavonoids and rotenoids are prominent subclasses with explored pharmacological properties [4]. This existing body of knowledge on natural sources and analogs is a valuable starting point for planning extraction and purification protocols.
Co-crystallization is a highly promising approach. The following workflow outlines the key steps for developing a co-crystal of this compound.
Objective: To form and characterize a co-crystal of this compound that exhibits improved aqueous solubility and stability.
Materials:
Methodology:
For alternative solvents, Ionic Liquids (ILs) present a modern option. The workflow below details how to measure this compound's solubility in ILs and their mixtures.
Objective: To determine the mole fraction solubility of this compound in various pure Ionic Liquids (ILs) and IL/Molecular Solvent mixtures.
Materials:
Methodology:
A key concept from the literature is the use of standardized, activity-based enzyme preparations rather than relying on weight-based measurements, as this is critical for achieving reproducible and comparable results across studies [1]. The following table outlines the core components of a GI stability assay based on these principles.
| Assay Parameter | Standardized Recommendation | Troubleshooting & Rationale |
|---|---|---|
| Simulated Gastric Fluid (SGF) | pH ~1.2 with pepsin (activity: 400-3200 U/mg). Use acid-activated porcine pepsin [1]. | Low activity? Verify enzyme supplier's unit definition. Inconsistent pH? Ensure rigorous pH control before enzyme addition. |
| Simulated Intestinal Fluid (SIF) | pH ~6.8 with pancreatin. This crude porcine mixture contains trypsin, chymotrypsin, elastase, and exopeptidases [1]. | Variable degradation? Source pancreatin based on its USP specification activity rather than weight for lot-to-lot consistency [1]. |
| Test Duration & Sampling | Sample until no intact compound is detectable, for a maximum of 24 hours [1]. | Unreliable data beyond 24h? Enzyme inactivation and self-digestion occur, making longer time points inconsistent [1]. |
| Analytical Method | Use RP-HPLC-UV/MS. Monitor peak area at 214 nm for quantification (half-life calculation) and use MS to identify cleavage sites/metabolites [1]. | — |
If initial tests confirm that Isovestitol is unstable, the following strategies, informed by general drug delivery research, can be explored. The effectiveness of each method will depend on the specific chemical properties of this compound.
To help visualize the process of setting up and running a GI stability experiment, the following diagram outlines a logical workflow based on the established protocols.
Q1: Our this compound is degrading rapidly in SIF. What are the most likely causes and initial steps? The most probable cause is enzymatic degradation by the complex mixture of enzymes in pancreatin (e.g., trypsin, chymotrypsin). Your first step should be to use RP-HPLC-MS to identify the primary cleavage sites or metabolites, which will reveal the specific enzyme families responsible [1]. Furthermore, confirm that your pancreatin was standardized by its enzymatic activity (USP specification) and not just by weight, as this is a common source of variability and irreproducible degradation rates [1].
Q2: Are there any known plant systems that naturally produce stable compounds similar to this compound? Yes, propolis, a resinous bee product, contains a wide array of stable phenolic compounds, including isoflavones and other flavonoids that are related to this compound [3] [4]. Brazilian red propolis, in particular, is known to contain isoflavones and demonstrates significant biological activity, suggesting these compounds can persist in a bioactive form [4]. Studying the natural composition and stability of compounds within propolis could provide valuable clues for stabilizing this compound.
Q3: We are considering encapsulation. What is a key difference between conventional and PEGylated liposomes in terms of GI release? Research on other plant sterols like stigmasterol shows a key difference in release kinetics. While conventional liposomes may offer very low release of the encapsulated compound during digestion (e.g., ~1-2%), PEGylated liposomes typically demonstrate a much higher release rate (e.g., 10-20%) [2]. Therefore, PEGylation does not always mean better retention in the GI model; its effect must be empirically tested for your specific compound.
| Question | Answer & Technical Guidance |
|---|---|
| What are the primary natural sources of Isovestitol? | This compound is a flavonoid found in the black locust (Robinia pseudoacacia) [1] [2] and certain Sesbania species [3]. For black locust, the flowers are a particularly rich source of flavonoids [2]. |
| Which analytical technique is most suitable for quantification? | Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of bioactive compounds in complex plant or biological matrices [4] [5]. |
| What are common sources of low analyte recovery? | Low recovery can stem from Nonspecific Binding (NSB) to labware, chemical degradation, inefficient extraction from the plant matrix, or ionization suppression from co-eluting compounds in the mass spectrometer (Matrix Effect) [4]. |
| How can I improve the recovery of this compound? | To combat NSB, use low-adsorption polypropylene vials/plates or add anti-adsorptive agents (e.g., 0.1% BSA or 0.01% Tween 80). To improve extraction, ensure your solvent system is optimized for liberating this compound from the plant matrix [4]. |
Low and variable recovery is a common challenge in bioanalytical method development, especially for hydrophobic compounds [4]. The following flowchart helps systematically diagnose the issue.
Solutions Based on Diagnosis:
Based on methodologies from recent literature, here is a detailed protocol for developing and validating a method to quantify this compound [1] [5].
The following table summarizes the key parameters to define and validate for a robust LC-MS/MS method, drawing from standard bioanalytical practices [4] [5].
| Parameter | Description & Technical Considerations |
|---|---|
| Chromatography | Column: C18 reversed-phase. Mobile Phase: Water/Acetonitrile or Water/Methanol, both with 0.1% Formic Acid. Use a gradient elution for optimal separation. |
| Mass Spectrometry | Ionization: Electrospray Ionization (ESI), negative ion mode likely suitable. Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be determined experimentally. |
| Validation Parameters | Linearity: Calibration curve over expected concentration range (e.g., 1-500 ng/mL). Precision & Accuracy: Intra-day & inter-day (%RSD <15%). Recovery: Assess extraction efficiency. Matrix Effect: Evaluate ion suppression/enhancement. Stability: In autosampler, during freeze-thaw cycles [4] [5]. |
The entire process, from sample to result, can be visualized in the following workflow diagram.
Temperature significantly influences the extraction efficiency of isoflavonoids like this compound by affecting the solubility of compounds, the diffusion rate of solvents into plant cells, and the stability of the target molecules [1]. Finding the right balance is crucial, as very high temperatures can lead to the thermal degradation of sensitive phenolic compounds.
The following table summarizes the optimal extraction conditions for phenolic compounds from a related plant source, which can serve as a guiding principle for optimizing this compound extraction [1]:
| Factor | Optimal Condition for Phenolic Compounds |
|---|---|
| Extraction Technique | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 60% (v/v) Ethanol |
| Temperature | 59 °C |
| Time | 30 minutes |
| Liquid-to-Solid Ratio | 10 cm³ g⁻¹ |
Compared to other methods, UAE at this optimized temperature yielded a high total phenolic content while maintaining strong antioxidant activity, largely because it operates at a moderate temperature that helps prevent compound degradation [1].
Here are some common problems related to temperature and how to address them:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Extraction Yield | Temperature too low, insufficient to dissolve compounds. | Gradually increase temperature (e.g., from 40°C to 60°C) while monitoring yield. |
| Compound Degradation | Temperature is too high. | Reduce temperature, especially for extended extraction times. Shield from light. |
| Inconsistent Results | Poor temperature control during the process. | Use equipment with precise temperature control and ensure proper agitation. |
This protocol, adapted from a study on phenolic compounds, provides a practical method you can use and optimize for this compound from your plant material [1].
The workflow for this protocol is summarized in the following diagram:
Materials and Methods
Procedure
The term "Isovestitol" is not found in recent scientific literature. The active compounds are (3S)-vestitol (often referred to simply as vestitol) and neovestitol, which are stereoisomers. The table below summarizes their core characteristics.
| Feature | (3S)-Vestitol | Neovestitol |
|---|---|---|
| IUPAC Name | (3S)-3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol [1] | 4-[(3S)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol [2] |
| Chemical Structure | Isoflavan [3] | Isoflavan [2] |
| Primary Source | Brazilian Red Propolis (Dalbergia ecastaphyllum) [4] [1] | Brazilian Red Propolis (Dalbergia ecastaphyllum) [2] [1] |
| Key Anti-inflammatory Properties | Inhibition of neutrophil migration; reduction of pro-inflammatory cytokines and mediators [4] [5] | Inhibition of macrophage activation; modulation of macrophage phenotype; reduction of neutrophil migration [2] [6] |
Both compounds effectively suppress inflammation but through distinct primary cellular targets and mechanisms. The following table compares their documented experimental activities.
| Experimental Aspect | (3S)-Vestitol | Neovestitol |
|---|---|---|
| Primary Cell Target | Neutrophils [5] | Macrophages [2] |
| In Vivo Models & Effects | - LPS-induced peritonitis (mouse): Reduced neutrophil migration, leukocyte rolling/adhesion, and levels of CXCL1/KC and CXCL2/MIP-2 chemokines [5].
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
This protocol is common for studying both compounds.
The diagram below illustrates the core mechanisms of (3S)-vestitol and neovestitol in immune cells.
The table below summarizes the key information for neovestitol and vestitol, which are structurally similar to isovestitol.
| Feature | Neovestitol | Vestitol |
|---|---|---|
| IUPAC Name | 4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol [1] | 3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol [1] |
| Chemical Classification | Isoflavonoid [1] | Isoflavonoid [1] |
| Major Natural Source | Brazilian Red Propolis (from Dalbergia ecastaphyllum) [1] [2] | Brazilian Red Propolis (from Dalbergia ecastaphyllum) [1] [2] |
| Key Anti-inflammatory Mechanisms | Inhibits LPS-induced neutrophil migration; reduces ICAM-1 expression (NO-dependent); reduces IL-6 levels; drives macrophages to M2c phenotype; inhibits NF-κB activation [3] [4] | Inhibits neutrophil migration in vivo; shown to inhibit leukocyte-endothelial cell interactions [5] |
| Antimicrobial Activity | Effective against periodontal pathogens like P. gingivalis and T. forsythia, especially in combination with vestitol [2] | Effective against periodontal pathogens, with strong activity in combination with neovestitol [2] |
| Antioxidant Activity | Demonstrated antioxidant properties [6] | Demonstrated antioxidant properties; one study showed higher activity against β-carotene consumption than neovestitol [6] |
| Cytotoxic/Anticancer Activity | Part of Brazilian Red Propolis extracts that show cytotoxic profiles against colon cancer cells [7] [5] | Part of Brazilian Red Propolis extracts that show cytotoxic profiles against colon cancer cells [7] [5] |
| Reported Experimental Models | In vivo: LPS-induced peritonitis in mice; collagen-induced arthritis in mice [4]. In vitro: LPS-activated macrophages (RAW 264.7) [3] | In vivo: Carrageenan-induced migration model in mice [5] |
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.
LPS-induced Macrophage Activation (for Neovestitol)
In Vivo Acute Inflammation Model (for Neovestitol)
In Vivo Chronic Inflammation Model (for Neovestitol)
The following diagram illustrates the primary anti-inflammatory mechanisms of neovestitol identified through current research:
Based on the available data, here is a comparative analysis of the compounds' research standing:
Neovestitol's Strong Anti-Inflammatory Profile: The most compelling and well-documented experimental data is for neovestitol's anti-inflammatory activity. Evidence from multiple studies shows it works through several coordinated mechanisms: inhibiting the NF-κB pathway, promoting tissue-repairing M2 macrophages, and acting via a nitric oxide-dependent mechanism to reduce neutrophil migration and adhesion molecule (ICAM-1) expression [3] [4]. Its efficacy in chronic models like collagen-induced arthritis highlights its therapeutic potential [4].
Synergistic Antimicrobial Effects: While individual Minimum Inhibitory Concentration (MIC) data exists [6], recent research highlights that neovestitol and vestitol exhibit strong, synergistic antimicrobial activity when combined. This combination (CNV) is highly effective against complex multi-species biofilms relevant to periodontal disease, in some cases outperforming standard antibiotics like amoxicillin [2].
Distinct Antioxidant Capacity: Both compounds are established antioxidants, but a direct comparative study indicated that vestitol possessed higher antioxidant activity than neovestitol in a specific assay (inhibition of β-carotene consumption) [6]. This suggests their chemical differences, likely the position of hydroxyl and methoxy groups, meaningfully impact their redox potential.
A Note on this compound: The search results indicate that "this compound" is a distinct compound that can be differentiated from neovestitol using mass spectrometry techniques [7] [5]. However, detailed biological data for this compound was not available in the retrieved literature. Future research should aim to include this compound in comparative biological studies to complete the profile of this isoflavonoid family.
The table below consolidates available experimental data. Note that differing cell lines and experimental conditions limit direct comparisons.
| Compound Name | Class | Test System / Cell Line | Cytotoxic Activity (IC₅₀ or MIC) | Key Findings / Proposed Mechanism | Citation |
|---|---|---|---|---|---|
| This compound | Isoflavan | Mycobacterium tuberculosis H37Rv | MIC = 50 µg/mL | Demonstrated antituberculosis activity. Direct cytotoxicity data on human cancer cell lines is limited in the provided results. | [1] |
| 5,7-dihydroxy-4′-methoxy-6,8-diprenylisoflavone | Prenylated Isoflavone | CCRF-CEM leukemia cells & multi-drug resistant subline CEM/ADR5000 | IC₅₀ < 20 µM | Induced apoptosis mediated by mitochondrial membrane potential alteration and increased ROS production. | [2] |
| 7,7″-di-O-methylchamaejasmin | Biflavonoid | Panel of carcinoma cells (e.g., U87MG.ΔEGFR, MDA-MB231/BCRP) | IC₅₀ range: 4.96 µM to 14.44 µM | One of the most potent compounds in the study; induced apoptosis via MMP alteration and ROS production. | [2] |
| Genistein | Isoflavone | NIH 3T3 mouse embryonic fibroblasts | IC₅₀ = 41.5 µM | Significantly decreased cell proliferation and induced apoptosis and necrosis at higher concentrations. | [3] |
To help you evaluate the data, here are the methodologies from the most relevant studies.
Study on this compound from Sesbania grandiflora [1]:
Study on Cytotoxic Isoflavonoids from Ormocarpum kirkii [2]:
The cytotoxicity of active isoflavonoids often involves inducing programmed cell death. Based on the studies reviewed, a general pathway can be summarized as follows:
This mechanism is supported by the study on isoflavonoids from Ormocarpum kirkii, which found that the cytotoxic compounds 5,7-dihydroxy-4′-methoxy-6,8-diprenylisoflavone and 7,7″-di-O-methylchamaejasmin induced apoptosis in leukemia cells by altering the mitochondrial membrane potential and increasing ROS production [2].
The table below summarizes the contexts in which Isovestitol has been identified, along with general analytical techniques mentioned in the literature.
| Source Material | Analytical Technique(s) Reported | Key Context / Finding |
|---|---|---|
| Millettia species plants [1] | General isolation & pharmacological activity screening | Structural diversity of isoflavonoids; 154 compounds reported from nine species. |
| Brazilian Red Propolis [2] | ESI-MS/MS (Positive Mode) | This compound distinguished from similar compound Neovestitol by fragmentation pathways. |
| Black Locust (Robinia pseudoacacia) [3] [4] | Ethanol extraction, general characterization | Identified as a component of the whole plant ethanol extract. |
While a complete validated method for this compound is not available, the general workflow for analyzing similar natural products using HPLC-MS can be outlined. The diagram below illustrates a logical flow for method development and validation, integrating common practices in the field.
For a method to be considered validated, it must meet standard regulatory criteria (e.g., ICH guidelines). The core parameters you would need to establish are:
| Antimicrobial Agent | Test Organism | Key Metric & Result | Experimental Context & Citation |
|---|---|---|---|
| Isovestitol | Streptococcus mutans | MIC: 78.1 μg/mL [1] | Study on anti-inflammatory properties of propolis, noting MIC of isolated compound [1]. |
| Chlorhexidine (standard drug) | Streptococcus mutans | MIC: 6.25 μg/mL [1] | Same study, provided as a reference for clinical drug potency [1]. |
| Neovestitol (related compound) | Streptococcus mutans | MIC: 78.1 μg/mL [1] | Tested alongside this compound in the same propolis study [1]. |
| This compound (in crude extract) | Porphyromonas gingivalis | Growth Inhibition: ~88% at 0.2 mg/mL [2] [3] | Robinia pseudoacacia extract; this compound identified as a constituent. Activity likely from compound mixture [2] [3]. |
| This compound | Mycobacterium tuberculosis | MIC: 50 μg/mL [4] | Isolated from Sesbania grandiflora root [4]. |
The data in the table were generated using standardized microbiological techniques:
Research indicates that this compound's antimicrobial effects are achieved through a combination of direct and indirect mechanisms.
The diagram above illustrates how this compound combats infections through a dual approach. The direct antimicrobial actions (green nodes) target the bacteria themselves, while the host-directed anti-inflammatory actions (red nodes) help modulate the immune response to control damage and promote healing [1].
| Feature | This compound | Formononetin |
|---|---|---|
| IUPAC Name/ Synonyms | (3R)-Isovesitol [1] | 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one [2] [3] |
| Chemical Class | Isoflavan [1] | Methoxylated isoflavone [2] [4] |
| Molecular Formula | Information not available in search results | C₁₆H₁₂O₄ [2] [3] |
| Molecular Weight | Information not available in search results | 268.26 g/mol [2] [3] |
| Chemical Structure | 3-phenylchroman skeleton (B-ring at C3) [1] | Isoflavone backbone (B-ring at C3) [1] [2] |
| Plant Sources | Millettia nitida [1] | Astragalus membranaceus, Pueraria montana, Trifolium pratense (Red Clover), Glycyrrhiza glabra [2] [3] [4] |
| Pharmacological Activities | Information not available in search results | Neuroprotective, Anticancer (induces apoptosis, cell cycle arrest, anti-angiogenic), Anti-inflammatory, Cardioprotective [2] [3] [4] |
| Studied Molecular Targets & Pathways | Information not available in search results | Pathways: PI3K/Akt, MAPK (p38, JNK), JAK/STAT, NF-κB, Nrf2/HO-1 [2] [3] [4] Targets: VEGF, Bcl-2/Bax, Caspases, Cyclins, IL-6, TNF-α [4] | | Reported Binding Affinity Data | No quantitative data found in search results | No direct binding affinity (Kd, Ki, IC50) for specific targets found. Interacts with HSP90AA1 and SRC in silico [5] [6]. | | Pharmacokinetics | Information not available in search results | Low oral bioavailability (~3%); extensive metabolism (hydroxylation, demethylation, conjugation); high plasma protein binding (~94-96%) [7] [5] |
While direct binding affinity data is lacking, several experimental studies outline its mechanisms and pharmacokinetics.
For a head-to-head comparison of this compound and Formononetin binding, the following experimental workflow is recommended.